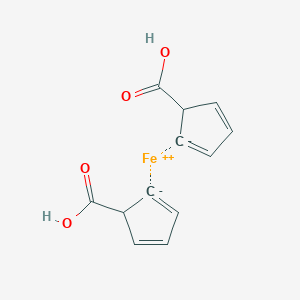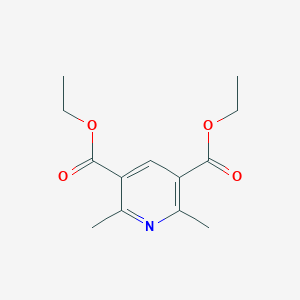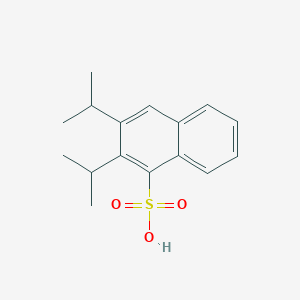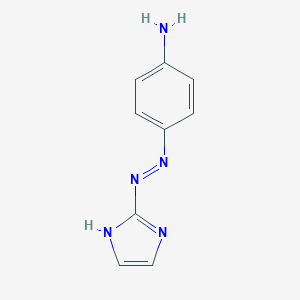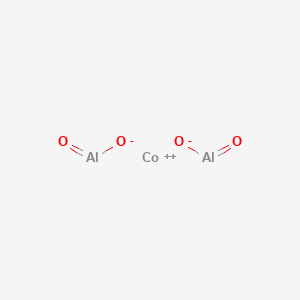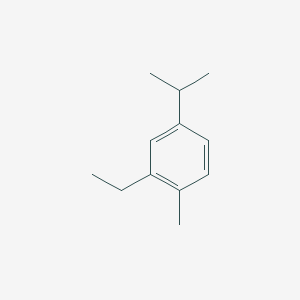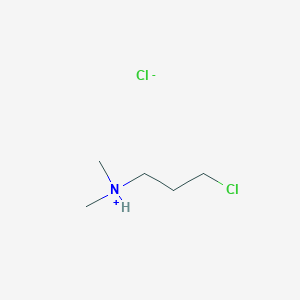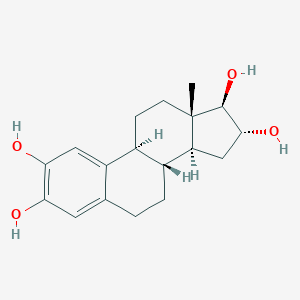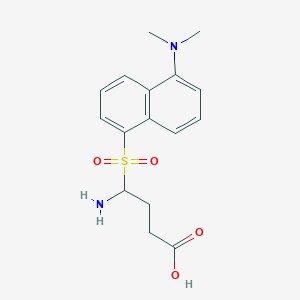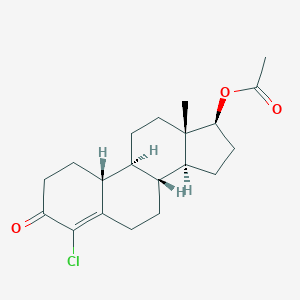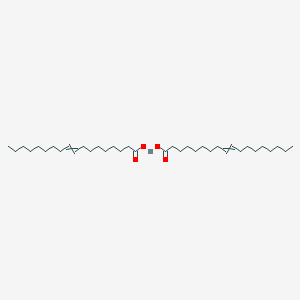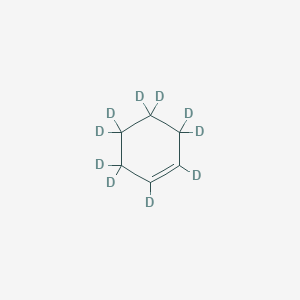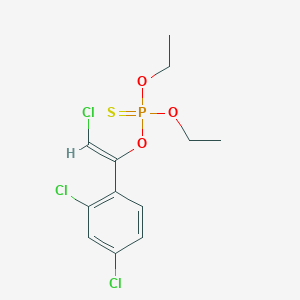
p-(1-Adamantyl)toluol
Übersicht
Beschreibung
p-(1-Adamantyl)toluene: is an organic compound with the molecular formula C17H22 . It is characterized by the presence of an adamantyl group attached to the para position of a toluene molecule. The adamantyl group is a bulky, diamondoid structure that imparts unique physical and chemical properties to the compound. This compound is known for its sorption and sorbent properties, making it useful in various chromatographic applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: p-(1-Adamantyl)toluene is used as a sorbent in chromatographic applications due to its unique sorption properties .
Biology and Medicine: The compound’s adamantyl group is known for its stability and resistance to metabolic degradation, making it a potential candidate for drug development and delivery systems .
Industry: In the industrial sector, p-(1-Adamantyl)toluene is used in the synthesis of advanced materials, including polymers and resins, due to its rigid and bulky structure .
Wirkmechanismus
Target of Action
It is known that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They exhibit unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
It is known that the synthesis of substituted adamantanes and substituted higher diamondoids often involves radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds . This process provides a variety of products incorporating diverse functional groups .
Result of Action
It is known that adamantane derivatives can be utilized as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Action Environment
It is known that the synthesis of substituted adamantanes often involves the use of various acidic catalysts .
Biochemische Analyse
Biochemical Properties
Adamantane derivatives have been shown to interact with various enzymes and proteins . For instance, adamantyl chalcones have been synthesized and shown to exhibit antimicrobial activity
Cellular Effects
Adamantane derivatives have been shown to have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties
Molecular Mechanism
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives
Temporal Effects in Laboratory Settings
The synthesis of adamantylarenes has been studied, and high selectivity can be achieved using sulfonated cation-exchange resins as a catalyst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From 1-Bromoadamantane and Toluene: One common method involves the reaction of 1-bromoadamantane with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
From 1-Chloroadamantane and Toluene: Another method involves the use of 1-chloroadamantane instead of 1-bromoadamantane, following a similar reaction mechanism and conditions.
Industrial Production Methods: Industrial production of p-(1-Adamantyl)toluene often involves the use of sulfonated cation-exchange resins as catalysts. These resins provide high selectivity and yield, making the process efficient and scalable .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), Sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Carboxylic acids, Ketones
Reduction: Alkanes
Substitution: Nitro derivatives, Sulfonic acids
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methylphenyl)adamantane
- 1-(4-Methylphenyl)adamantane
Comparison: p-(1-Adamantyl)toluene is unique due to its specific substitution pattern, where the adamantyl group is attached to the para position of the toluene ring. This structural arrangement imparts distinct physical and chemical properties compared to other adamantyl-substituted compounds. For example, 1-(4-Methylphenyl)adamantane has a similar structure but differs in the position of the adamantyl group, leading to variations in its reactivity and applications .
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22/c1-12-2-4-16(5-3-12)17-9-13-6-14(10-17)8-15(7-13)11-17/h2-5,13-15H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQXTZGKFOTWFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90306407 | |
| Record name | p-(1-Adamantyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1459-55-8 | |
| Record name | 1459-55-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-(1-Adamantyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1459-55-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper focuses on a novel electrochemical defluorination method. Could you elaborate on the specific reaction conditions used to synthesize p-(1-Adamantyl)toluene and its significance in the context of this research?
A1: The synthesis of p-(1-Adamantyl)toluene was achieved through an electrochemical defluorination reaction using 1-fluoroadamantane as the starting material. [] The reaction was carried out in a divided cell with a weakly coordinating electrolyte composed of 0.1 M tetrabutylammonium tetrakis(pentafluorophenyl)borate (Bu4NB(C6F5)4) in dichloromethane (CH2Cl2). 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane was used as the nucleophile, resulting in a 52% yield of p-(1-Adamantyl)toluene. This specific example highlights the potential of this novel electrochemical method to activate and functionalize C-F bonds in aliphatic systems, which has been a significant challenge in the field. The oxidative nature of this method, as evidenced by the need for a divided cell, offers a new approach compared to existing electro-reductive defluorination strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


